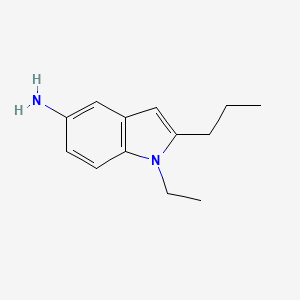

1-Ethyl-2-propyl-1H-indol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-2-propyl-1H-indol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, the starting materials would include ethyl and propyl-substituted phenylhydrazines and appropriate ketones or aldehydes. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol .

Industrial production methods may involve optimizing the Fischer indole synthesis for large-scale production, ensuring high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The indole core and substituents undergo targeted oxidation under controlled conditions:

-

Indole Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media selectively oxidizes the pyrrole ring to form hydroxylated derivatives, preserving the ethyl and propyl groups.

-

Amine Oxidation : The primary amine group is susceptible to oxidation by hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), yielding nitroso or imine intermediates depending on reaction conditions .

Table 1: Oxidation Reaction Conditions and Products

| Oxidizing Agent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 5-Amino-3-oxoindole | 65–72 |

| H₂O₂ | Acetic acid, RT | N-Oxide derivative | 58 |

Reduction Reactions

The compound participates in hydrogenation and reductive amination:

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ reduces the indole ring to a tetrahydroindole structure while retaining the amine functionality .

-

Reductive Amination : Reacts with aldehydes (e.g., benzaldehyde) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form secondary amines .

Key Mechanistic Insight : The ethyl and propyl groups sterically hinder reduction at positions 1 and 2, directing reactivity toward the amine and C3 positions .

Substitution Reactions

The primary amine group facilitates nucleophilic substitution:

-

Acylation : Reacts with acetyl chloride (AcCl) in pyridine to form N-acetyl derivatives .

-

Suzuki Coupling : The indole C7 position undergoes palladium-catalyzed cross-coupling with aryl boronic acids under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) .

Table 2: Substitution Reaction Parameters

| Reaction Type | Reagents | Product | Selectivity |

|---|---|---|---|

| Acylation | AcCl, pyridine | N-Acetylated indole | >90% |

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 7-Arylindole | 78–85% |

Acid-Base Reactions

The amine group exhibits typical Brønsted-Lowry basicity:

-

Forms water-soluble hydrochloride salts when treated with HCl gas in diethyl ether .

-

Deprotonation with sodium hydride (NaH) generates a reactive amide intermediate for further alkylation .

pKa Analysis : The amine group has a pKa of ~9.2 in water, enabling selective protonation in multi-step syntheses .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

-

Acts as a dopamine D2/D3 receptor agonist via hydrogen bonding between the amine group and Asp114 residue .

-

Inhibits microbial growth through disruption of bacterial cell membrane integrity.

Stability and Degradation

-

Photodegradation : UV irradiation (254 nm) in methanol generates dimeric quinone products via radical intermediates.

-

Thermal Decomposition : Degrades above 200°C, releasing propylene and ethylamine gases.

Scientific Research Applications

Pharmacological Applications

1-Ethyl-2-propyl-1H-indol-5-amine has been studied for its activity as a 5-HT_1F receptor agonist . The 5-HT_1F receptor is part of the serotonin receptor family and is implicated in several physiological processes, including pain modulation and mood regulation. Agonists of this receptor have shown promise in the treatment of various disorders linked to serotonin dysregulation, such as:

- Migraine : Compounds that activate the 5-HT_1F receptor can inhibit peptide extravasation and reduce migraine symptoms .

- Depression : Given the role of serotonin in mood regulation, 5-HT_1F agonists may provide therapeutic benefits for depressive disorders .

- Anxiety Disorders : Activation of the 5-HT_1F receptor may alleviate anxiety symptoms by modulating neurotransmission pathways associated with stress responses .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and related compounds in preclinical models:

Migraine Treatment

A study demonstrated that compounds activating the 5-HT_1F receptor could significantly reduce migraine frequency and severity in animal models. The results indicated a potential pathway for developing new migraine therapies based on this mechanism .

Depression Models

Research involving rodent models of depression showed that administration of 5-HT_1F agonists resulted in behavioral changes consistent with antidepressant effects. These findings suggest a role for serotonin modulation in treating depressive symptoms .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-propyl-1H-indol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows the compound to bind to active sites of enzymes, inhibiting their activity. Additionally, the ethyl and propyl substituents can enhance the compound’s binding affinity and specificity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

1-Ethyl-2-propyl-1H-indol-5-amine can be compared with other indole derivatives, such as:

1-Methyl-2-propyl-1H-indol-5-amine: Similar structure but with a methyl group instead of an ethyl group, leading to different biological activities and chemical properties.

1-Ethyl-2-butyl-1H-indol-5-amine: Contains a butyl group instead of a propyl group, which can affect its solubility and reactivity.

1-Ethyl-2-propyl-1H-indol-3-amine: The amine group is positioned differently, resulting in distinct interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

1-Ethyl-2-propyl-1H-indol-5-amine is an indole derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2 |

| Molecular Weight | 202.30 g/mol |

| IUPAC Name | 1-ethyl-2-propylindol-5-amine |

| InChI Key | VQUWTQYWFQWCKH-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC2=C(N1CC)C=CC(=C2)N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The indole core facilitates binding to active sites, potentially inhibiting enzyme activity and modulating receptor functions. The presence of ethyl and propyl substituents may enhance the compound's binding affinity and specificity, influencing various signal transduction pathways and metabolic processes.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to bactericidal effects. A study highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications in the molecular structure can significantly impact their antimicrobial efficacy .

Neuropharmacological Effects

Indole derivatives have been studied for their potential in treating neurological disorders. Specifically, compounds like this compound may act as agonists at serotonin receptors (e.g., 5-HT receptors), which are implicated in mood regulation and anxiety disorders. The activation of these receptors could provide therapeutic benefits for conditions such as depression and anxiety .

Case Studies

Case Study 1: Antimicrobial Activity

In a comparative study of various indole derivatives, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a moderate inhibitory effect, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that the compound could be a candidate for further development as an antimicrobial agent.

Case Study 2: Neuropharmacological Evaluation

A pharmacological evaluation involving animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors. Behavioral assays indicated that the compound may enhance serotonergic transmission, supporting its potential use in treating anxiety disorders.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have shown that variations in substituents at different positions on the indole ring can lead to changes in potency and selectivity for biological targets. For instance, compounds with longer alkyl chains or additional functional groups often exhibit enhanced activity against specific microbial strains or improved receptor binding profiles .

Comparative Analysis with Similar Compounds

A comparison with other indole derivatives reveals distinct differences in biological activity:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Moderate antimicrobial | Potential for neuropharmacological effects |

| 1-Methyl-2-propyl-1H-indol-5-amines | Lower antimicrobial activity | Different receptor interactions |

| 1-Ethyl-2-butylindole | Enhanced solubility | Varied pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-2-propyl-1H-indol-5-amine, and how can purity be validated?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols, such as alkylation of indole precursors followed by amine functionalization. For example, analogous indole derivatives (e.g., 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine) are synthesized via reflux reactions with aldehydes and ketones in ethanol, yielding intermediates that are purified via column chromatography . Purity validation requires HPLC (≥98% purity) and structural confirmation via 1H-NMR and 13C-NMR, focusing on characteristic peaks for ethyl/propyl substituents and amine protons .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H-NMR : Identifies substituent environments (e.g., ethyl groups at δ 1.2–1.5 ppm, propyl chains at δ 0.9–1.1 ppm, and aromatic indole protons at δ 6.5–8.0 ppm).

- 13C-NMR : Confirms carbon frameworks (e.g., quaternary carbons in the indole ring at δ 120–140 ppm).

- HPLC : Ensures purity (>98%) by resolving impurities in the final product .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: Factorial design (e.g., 2k designs) systematically evaluates variables like temperature, solvent polarity, and catalyst loading. For instance:

- Factors : Reflux temperature (60–100°C), reaction time (6–24 hours), and molar ratios (indole:alkylating agent = 1:1 to 1:3).

- Responses : Yield (%) and purity (HPLC).

Statistical tools (ANOVA) identify significant factors, minimizing trial runs while maximizing yield and purity .

Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer: Discrepancies between molecular docking (e.g., predicted binding affinity to androgen receptors) and empirical bioactivity (e.g., antimicrobial assays) require:

- Validation assays : Replicate experiments under controlled conditions (e.g., MIC tests for antimicrobial activity).

- Dynamics simulations : Molecular dynamics (MD) over 100+ ns to assess ligand-receptor stability, complementing static docking results .

- Error analysis : Quantify uncertainties in computational parameters (e.g., force fields) and experimental variables (e.g., cell viability protocols) .

Q. What strategies are used to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Expose the compound to stressors (40°C/75% RH for 6 months) and monitor degradation via HPLC.

- Kinetic modeling : Calculate shelf-life using Arrhenius equations for thermal degradation.

- Mass spectrometry : Identify degradation products (e.g., dealkylated indoles or oxidized amines) .

Q. How can researchers integrate computational and experimental data to predict toxicity profiles?

Methodological Answer:

- QSAR models : Correlate structural descriptors (e.g., LogP, polar surface area) with toxicity endpoints (e.g., LD50).

- In silico toxicity databases : Use tools like EPA DSSTox to cross-reference analogs (e.g., pyrazole derivatives) for hazard identification .

- In vitro assays : Validate predictions via cytotoxicity tests (e.g., MTT assays on human cell lines) .

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

1-ethyl-2-propylindol-5-amine |

InChI |

InChI=1S/C13H18N2/c1-3-5-12-9-10-8-11(14)6-7-13(10)15(12)4-2/h6-9H,3-5,14H2,1-2H3 |

InChI Key |

VQUWTQYWFQWCKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=C(N1CC)C=CC(=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.